prop-2-en-1-yl N-carbonylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of prop-2-en-1-yl N-carbonylcarbamate typically involves the reaction of prop-2-en-1-ol with a carbamoyl chloride under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity . The product is then subjected to rigorous quality control measures to ensure its suitability for research and development purposes .
Chemical Reactions Analysis
Types of Reactions
Prop-2-en-1-yl N-carbonylcarbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Amines.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Prop-2-en-1-yl N-carbonylcarbamate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of prop-2-en-1-yl N-carbonylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
Prop-2-yn-1-yl N-carbonylcarbamate: Similar structure but with a triple bond instead of a double bond.
Prop-2-en-1-yl N-(prop-2-en-1-yloxy)carbonylcarbamate: Contains an additional prop-2-en-1-yloxy group.
Uniqueness
Prop-2-en-1-yl N-carbonylcarbamate is unique due to its specific chemical structure, which allows it to participate in a wide range of chemical reactions and interact with various biological targets . Its versatility makes it a valuable compound in research and development .
Properties
Molecular Formula |
C5H5NO3 |
---|---|
Molecular Weight |
127.10 g/mol |
IUPAC Name |
prop-2-enyl N-(oxomethylidene)carbamate |
InChI |
InChI=1S/C5H5NO3/c1-2-3-9-5(8)6-4-7/h2H,1,3H2 |
InChI Key |
GPLFLNJWFXGANM-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC(=O)N=C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.